2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate

Monomer purification Fluorinated methacrylate Physical property comparison

2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate (CAS 146615-73-8) is a fluorinated methacrylate ester monomer with the molecular formula C₁₀H₉F₇O₄ and a molecular weight of 326.16 g/mol. It features a polymerizable methacrylate group linked via an ethylene glycol spacer to a heptafluorobutanoate ester side chain.

Molecular Formula C10H9F7O4
Molecular Weight 326.16 g/mol
CAS No. 146615-73-8
Cat. No. B12109203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate
CAS146615-73-8
Molecular FormulaC10H9F7O4
Molecular Weight326.16 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C10H9F7O4/c1-5(2)6(18)20-3-4-21-7(19)8(11,12)9(13,14)10(15,16)17/h1,3-4H2,2H3
InChIKeyVQOPAPHAKJCJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate (CAS 146615-73-8): Monomer Profile for Fluorinated Polymer Procurement


2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate (CAS 146615-73-8) is a fluorinated methacrylate ester monomer with the molecular formula C₁₀H₉F₇O₄ and a molecular weight of 326.16 g/mol . It features a polymerizable methacrylate group linked via an ethylene glycol spacer to a heptafluorobutanoate ester side chain. This monomer belongs to the class of fluorinated (meth)acrylate esters used in specialty polymer synthesis, where the fluoroalkyl segment imparts low surface energy, low refractive index, and enhanced chemical resistance to resulting polymers [1]. The compound is listed under the EPA Chemical Substances registry and is commercially available at purities of 95–98% from multiple chemical suppliers .

Why Generic Fluorinated Methacrylate Substitution Is Insufficient When Sourcing CAS 146615-73-8


Fluorinated methacrylate monomers are not functionally interchangeable. The compound 2-(2-methylprop-2-enoyloxy)ethyl heptafluorobutanoate incorporates an ester-linked heptafluorobutanoate tail via an ethylene glycol spacer, in contrast to the more common 1H,1H-heptafluorobutyl methacrylate (CAS 13695-31-3) which bears an ether-linked fluorobutyl group . This structural difference alters intermolecular interactions—reflected in the predicted boiling point of ~249 °C for the target versus 134–136 °C (lit.) for the ether analog . The additional ester carbonyl within the side chain introduces a site for hydrogen bonding and potential hydrolytic cleavage, which can influence both monomer handling during polymerization and the degradation profile of the final polymer . Selecting a generic fluorinated methacrylate without the ester spacer would yield polymers with different thermal transitions, hydrophobicity, and environmental degradation pathways, directly impacting performance in optical, coating, and filtration applications [1].

Quantitative Differentiation Evidence: CAS 146615-73-8 versus Closest Fluorinated Methacrylate Analogs


Boiling Point and Density Differentiate the Ester-Linked Monomer from the Ether-Linked 1H,1H-Heptafluorobutyl Methacrylate

The target compound exhibits a predicted boiling point of 249.2±40.0 °C and a predicted density of 1.395±0.06 g/cm³ . In contrast, 1H,1H-heptafluorobutyl methacrylate (CAS 13695-31-3), the most structurally proximate commercial analog lacking the ethylene glycol ester spacer, has a reported boiling point of 134–136 °C (lit.) and density of 1.345 g/mL at 25 °C (lit.) . The boiling point differential of approximately 114 °C reflects the stronger intermolecular interactions conferred by the additional ester carbonyl and higher molecular weight (326.16 vs. 268.13 g/mol), which directly impacts monomer purification by distillation and handling conditions during polymer synthesis.

Monomer purification Fluorinated methacrylate Physical property comparison

Chain-Length Fluorine Content Differentiation: Heptafluorobutanoate (C₄F₇) vs. Pentafluoropropanoate (C₃F₅) Analog

The target monomer carries a heptafluorobutanoyl group (C₄F₇, seven fluorine atoms), while the commercially available 2-[(perfluoropropanoyl)oxy]ethyl methacrylate (CAS 938459-25-7) carries a pentafluoropropanoyl group (C₃F₅, five fluorine atoms) . This difference in perfluorinated chain length changes both the fluorine density and the molecular volume. The target has a molecular weight of 326.16 g/mol (fluorine mass: 133 g/mol; 40.8 wt% F), whereas the C₃F₅ analog has 276.16 g/mol (fluorine mass: 95 g/mol; 34.4 wt% F). The absolute fluorine mass per monomer unit is 38 g/mol higher for the target, which contributes to enhanced hydrophobicity and lower surface energy in the resulting polymer. For context, poly(heptafluorobutyl methacrylate) coatings have demonstrated oleophobicity ratings of 1–8 on the AATCC TM118 scale [1].

Fluorine content Surface energy Oleophobicity

Structural Basis for Hydrolytic Degradation Pathway Differentiation

The target monomer contains two distinct ester linkages: (i) the methacrylate ester connecting to the ethylene glycol spacer, and (ii) the heptafluorobutanoate ester connecting the spacer to the fluorinated tail. In contrast, 1H,1H-heptafluorobutyl methacrylate (CAS 13695-31-3) contains only the methacrylate ester and an ether linkage to the fluorobutyl group . The presence of the heptafluorobutanoate ester in the target introduces a hydrolytically labile site that is absent in the ether analog. A patent disclosure confirms that poly(heptafluorobutyl methacrylate) does not generate perfluorooctanoic acid (PFOA) upon degradation because the C₄F₇ chain lacks the requisite eight-carbon backbone [1]; the target's ester-linked C₄F₇ chain would similarly avoid PFOA formation, while the ester cleavage could release heptafluorobutanoic acid (PFBA) as a degradant—a distinct environmental fate profile relevant to regulatory compliance.

Hydrolytic stability Polymer degradation Environmental fate

Low Refractive Index Potential Corroborated by Class-Level Polymer Data

Although no direct refractive index measurement for the target monomer or its homopolymer is available in the public domain, the fluorinated methacrylate polymer class consistently yields low refractive indices. Poly(1H,1H-heptafluorobutyl methacrylate) (PHFBMA) exhibits a refractive index of 1.386 (measured) [1][2], and related fluorinated methacrylate polymers show values in the range of 1.35–1.38 [3]. PHFBMA also demonstrated the greatest resistance to gamma-radiation-induced discoloration and the lowest refractive index among hexafluorobutyl methacrylate and PMMA comparators after 10 Mrad of gamma irradiation (⁶⁰Co source, 0.04 Mrad/hr, air environment) [2]. The target monomer, with its additional ester carbonyl, is expected to yield a homopolymer with a refractive index in a similar low regime (estimated n ≈ 1.37–1.40), although the precise value requires experimental determination.

Refractive index Optical polymers Fiber cladding

Recommended Application Scenarios for 2-(2-Methylprop-2-enoyloxy)ethyl Heptafluorobutanoate Based on Quantitative Differentiation Evidence


Low Refractive Index Optical Fiber Cladding and Anti-Reflective Coatings

The fluorinated methacrylate polymer class, to which the target monomer belongs, consistently delivers refractive indices in the 1.35–1.39 range [1]. Poly(1H,1H-heptafluorobutyl methacrylate) demonstrated the best resistance to gamma-radiation-induced discoloration among tested fluorinated methacrylates, retaining superior UV/visible transmission after 10 Mrad exposure [1]. The target monomer, when polymerized, is expected to provide similarly low refractive index performance, with the added benefit of the ester spacer potentially enhancing adhesion to glass and polymer substrates through polar interactions. This makes the monomer a candidate for formulating anti-reflective films, optical fiber cladding materials, and photolithographic anti-reflective coatings where low n and radiation durability are required [1][2].

PFOA-Free Oleophobic Filtration Membranes and Protective Coatings

Polymers derived from heptafluorobutyl-containing methacrylates do not degrade to perfluorooctanoic acid (PFOA) due to the C₄ fluorinated chain length being insufficient to form the eight-carbon PFOA backbone [2]. The target monomer, with its heptafluorobutanoate ester group, falls into this same regulatory advantage category while delivering the higher fluorine loading (40.8 wt% F) needed for effective oil repellency. Treated porous filtration media coated with poly(heptafluorobutyl methacrylate) achieved oleophobicity ratings of ≥1 on the AATCC TM118 scale [2]. The target monomer's ester-linked architecture may offer tunable degradation kinetics compared to the ether analog, providing an additional design parameter for environmentally conscious coating and filtration product development.

Specialty Fluorinated Co-monomers for Tuning Hydrophobicity and Surface Energy in Copolymer Formulations

When precise control over surface energy and water contact angle is required—for example, in dental resin composites or anti-fouling coatings—the fluorinated monomer loading must be carefully calibrated [3]. The target monomer's higher molecular weight (326.16 g/mol) and distinct ester spacer structure, relative to 1H,1H-heptafluorobutyl methacrylate (268.13 g/mol), alters copolymer composition drift during batch polymerizations due to differing reactivity ratios. The predicted boiling point differential of ~114 °C also affects residual monomer removal under vacuum. Users seeking to formulate copolymers with a specific fluorinated monomer mole fraction must account for these physical property differences when designing polymerization protocols, as direct substitution on a weight basis would change the incorporated fluorine content per chain.

Photoresist and Electronic Materials Requiring Controlled Etch Resistance and Low Dielectric Constant

Fluorinated methacrylate polymers are employed in 193 nm and EUV photoresist formulations due to their optical transparency at short wavelengths and their ability to modulate dissolution rates in aqueous base developers [1]. The heptafluorobutanoate ester linkage in the target monomer introduces an additional oxygen atom per repeat unit compared to the ether analog, which influences the oxygen content and, consequently, the plasma etch resistance of the resulting polymer. In semiconductor lithography, where angstrom-level control of etch selectivity is required, the choice between an ester- and ether-linked fluorinated methacrylate can affect the final pattern transfer fidelity [1]. The target monomer provides a structurally distinct option within the fluorinated methacrylate toolkit for resist formulators.

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